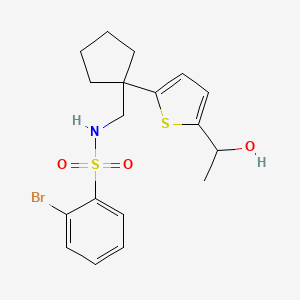

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO3S2/c1-13(21)15-8-9-17(24-15)18(10-4-5-11-18)12-20-25(22,23)16-7-3-2-6-14(16)19/h2-3,6-9,13,20-21H,4-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWIRNGJQSBUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes bromination to introduce the bromine atom. This is followed by a series of reactions to attach the cyclopentyl and benzenesulfonamide groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the bromine atom could yield a variety of functionalized derivatives.

科学研究应用

2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: The compound could be explored for its potential as a pharmaceutical agent.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Halogen Substitution (Br vs. Cl)

The substitution of bromine with chlorine in the benzene ring significantly alters electronic and steric properties. For example:

Conversely, chlorine’s higher electronegativity may enhance hydrogen-bonding interactions .

Cyclic Substituent Variations (Cyclopentyl vs. Cyclopropyl)

Replacing the cyclopentyl group with cyclopropyl (as in ’s compound) modifies conformational flexibility:

The cyclopentyl group’s lower strain may improve stability in solution, whereas the cyclopropyl group’s rigidity could enhance target selectivity in receptor binding .

Functional Group Modifications (Hydroxyethyl vs. Other Groups)

The 1-hydroxyethyl group on the thiophene ring introduces hydrogen-bonding capacity, distinguishing it from non-polar substituents (e.g., methyl or ethyl groups). For example:

| Property | 1-hydroxyethyl Substituent (Target) | Methyl Substituent (Hypothetical) |

|---|---|---|

| Hydrogen-bond donor capacity | Yes (OH group) | No |

| Solubility in polar solvents | Higher | Lower |

| Metabolic stability | Lower (prone to oxidation) | Higher |

The hydroxyethyl group may improve aqueous solubility but could reduce metabolic stability due to oxidative susceptibility .

Research Findings and Data Analysis

- Synthesis : Analogous sulfonamides are synthesized via sulfonation of halogenated furans or thiophenes, followed by nucleophilic substitution (e.g., ’s method using chlorosulfonic acid and DCM) .

- Structural Characterization : Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving the stereochemistry of cyclopentyl and thiophene moieties. The bromine atom’s strong X-ray scattering power aids in precise electron density mapping .

生物活性

The compound 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, drawing from various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Bromo group : The presence of bromine may enhance lipophilicity and biological interactions.

- Thiophene ring : This heterocyclic structure is known for its role in various pharmacological activities.

- Cyclopentyl group : Provides a hydrophobic character that may influence membrane permeability.

- Benzenesulfonamide moiety : This part is often associated with antimicrobial and anti-inflammatory properties.

Pharmacological Properties

Recent studies have indicated that compounds similar to 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exhibit significant biological activities, including:

- Inhibition of Angiogenesis : Compounds in this class have shown promise in inhibiting angiogenesis, which is crucial in cancer progression. For instance, certain benzenesulfonamides have been reported to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor growth and metastasis .

- Antitumor Activity : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

The mechanisms through which these compounds exert their biological effects include:

- Protein Binding : Interaction with human serum albumin (HSA) has been studied extensively. The binding affinity of the compound to HSA influences its pharmacokinetics and therapeutic efficacy. Moderate to strong binding constants suggest significant interaction, which may enhance bioavailability .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes such as BCL6, which is implicated in various malignancies. This inhibition can lead to reduced proliferation of cancer cells .

- Cell Signaling Modulation : The compound may modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK pathway, which is critical in many types of cancers .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of a structurally similar compound found that it significantly inhibited the growth of lung cancer cells in vitro. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of intrinsic apoptotic pathways .

Case Study 2: Angiogenesis Inhibition

Another study focused on a related benzenesulfonamide derivative demonstrated its effectiveness in reducing angiogenesis in a mouse model of breast cancer. The compound decreased the expression levels of pro-angiogenic factors such as VEGF and basic fibroblast growth factor (bFGF), leading to reduced tumor vascularization .

Summary of Biological Activities

| Activity Type | Compound Effect | Reference |

|---|---|---|

| Angiogenesis Inhibition | Reduced VEGF signaling | |

| Antitumor Activity | Induced apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibited BCL6 activity |

Binding Affinity Data

| Compound | Binding Constant (K) | Interaction Type |

|---|---|---|

| 2-bromo-N-(...) | Moderate to Strong | Static fluorescence quenching |

| Similar Benzenesulfonamide | Varies | Hydrophobic interactions |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopentane ring functionalization, thiophene coupling, and sulfonamide formation. Key steps include:

- Thiophene derivatization : Introduce the 1-hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences, as seen in analogous thiophene-based syntheses .

- Cyclopentylmethyl linkage : Use Suzuki-Miyaura coupling or Grignard reactions to attach the cyclopentyl group to the thiophene moiety .

- Sulfonamide formation : React the brominated benzene sulfonyl chloride with the amine-functionalized intermediate under inert conditions (e.g., dry DCM, nitrogen atmosphere) .

- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Flow chemistry methods (e.g., continuous-flow reactors) can enhance reproducibility and yield .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Use slow evaporation in solvents like ethanol or DMSO to obtain high-quality crystals .

- Data collection : Resolve hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between the sulfonamide group and the thiophene ring, which affect conformational stability .

- Analysis : Software like SHELX or OLEX2 refines the structure. Notable features include the planarity of the thiophene ring and steric hindrance from the cyclopentyl group, which may limit rotational freedom .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the thiophene (δ 6.8–7.2 ppm) and sulfonamide (δ 3.1–3.5 ppm) protons. F NMR (if applicable) monitors halogenated intermediates .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks).

- IR : Detect sulfonamide S=O stretches (~1350 cm) and hydroxyl O–H bands (~3400 cm) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its limitations?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets). Focus on the bromine atom’s role in hydrophobic interactions .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Limitations include force field inaccuracies for halogen bonds and solvent effects .

- QSAR : Correlate electronic parameters (Hammett constants) of substituents (e.g., bromine, hydroxyethyl) with activity trends .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide analogs?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

- Orthogonal assays : Validate enzyme inhibition (IC) with SPR (surface plasmon resonance) to confirm binding kinetics .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to synthesis impurities .

Q. How does modifying the hydroxyethyl group on the thiophene ring impact solubility and target binding?

- Methodological Answer :

- Solubility : Replace the hydroxyethyl group with methoxy or ester derivatives. Measure logP values via HPLC to quantify hydrophobicity shifts .

- Binding assays : Use SPR or ITC (isothermal titration calorimetry) to compare affinity for targets like carbonic anhydrase. Hydroxyethyl’s hydrogen-bonding capacity often enhances binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。